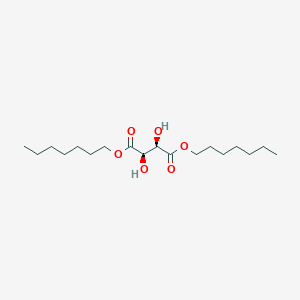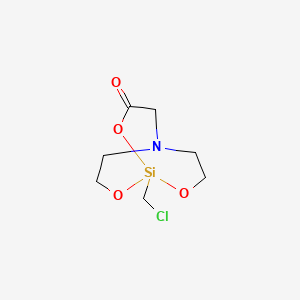
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- is a unique organosilicon compound. It belongs to the class of silatranes, which are known for their tricyclic structure and significant biological activity
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high purity and yield of the desired product.
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different nucleophiles, leading to the substitution of the chloromethyl group with other functional groups.
Oxidation and Reduction: The silicon atom in the compound can participate in oxidation and reduction reactions, altering the oxidation state of silicon and forming different products.
Complex Formation: The compound can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with different atoms, leading to the formation of stable complexes. These complexes can interact with biological molecules, altering their function and activity . The compound’s tricyclic structure also allows it to fit into specific molecular sites, enhancing its biological activity .
Comparison with Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- can be compared with other silatranes, such as:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound has a methoxy group instead of a chloromethyl group, which alters its reactivity and applications.
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: The presence of a phenyl group in this compound provides different chemical and biological properties compared to the chloromethyl derivative.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Properties
CAS No. |
81382-20-9 |
|---|---|
Molecular Formula |
C7H12ClNO4Si |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
1-(chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C7H12ClNO4Si/c8-6-14-11-3-1-9(2-4-12-14)5-7(10)13-14/h1-6H2 |
InChI Key |
YKVBLHUJBYGRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CC(=O)O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


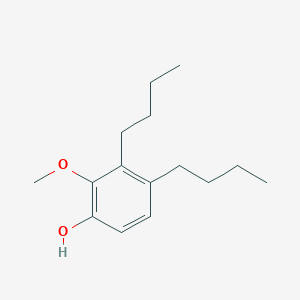
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
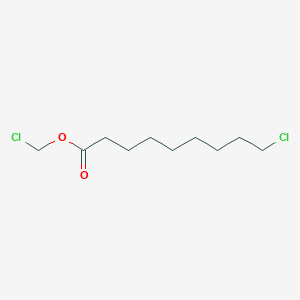

![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
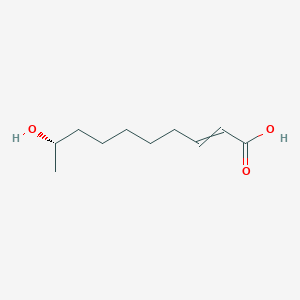

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

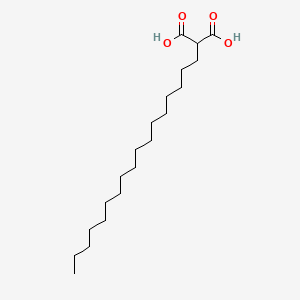
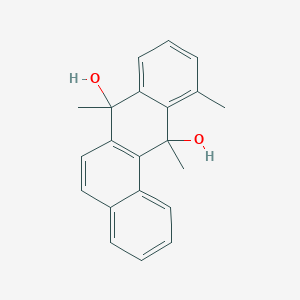
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
